NR4A1 (Nur77) Inhibition: IC50 Comparison with a Structurally Divergent 2-Aminothiazole
In a common Sanford-Burnham Center for Chemical Genomics assay, 4-(1,2,5-trimethylpyrrol-3-yl)-1,3-thiazol-2-amine exhibited an IC50 of 2.60 × 10⁴ nM (26 µM) against human NR4A1 (Nur77) [1]. A structurally distinct 2-aminothiazole comparator, MLS000111642, tested under the same assay conditions yielded an IC50 of 1.04 × 10⁴ nM (10.4 µM), demonstrating that the fully methylated pyrrole motif yields a distinguishable, albeit moderate, potency profile that differs from other 2-aminothiazole chemotypes in the same screening library [2]. This head-to-head comparison within a single assay platform provides the quantitative basis for selecting the 1,2,5-trimethyl derivative when a specific NR4A1 potency window is required for SAR exploration.
| Evidence Dimension | NR4A1 (Nur77) inhibitory potency |
|---|---|
| Target Compound Data | IC50 = 2.60 × 10⁴ nM (26 µM) |
| Comparator Or Baseline | MLS000111642 (2-aminothiazole comparator): IC50 = 1.04 × 10⁴ nM (10.4 µM) |
| Quantified Difference | Target compound is approximately 2.5-fold less potent than the comparator in this assay |
| Conditions | Sanford-Burnham Center for Chemical Genomics HTS assay; human NR4A1; NIH Molecular Libraries Screening Center protocol |
Why This Matters
Knowing the absolute IC50 and the fold-difference relative to another 2-aminothiazole allows medicinal chemists to position this compound correctly within an NR4A1 SAR series and avoid pursuing a scaffold with sub-micromolar expectations that it cannot meet.
- [1] BindingDB Entry BDBM40705, 4-(1,2,5-trimethyl-3-pyrrolyl)-2-thiazolamine, IC50 against human NR4A1, accessed 2026. View Source
- [2] BindingDB Entry BDBM32140, MLS000111642, IC50 against human NR4A1, accessed 2026. View Source
